4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in the field of cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2,4,5-trifluorophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of the trifluorophenyl group.
Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.
Major Products:
Biaryl Compounds: The primary products of cross-coupling reactions involving this compound are biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials with unique properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: Applied in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Polymers: Involved in the production of advanced polymers with specific functionalities.
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds through the transmetalation step in the Suzuki-Miyaura reaction. This process involves the transfer of the aryl group from the boron atom to the palladium catalyst, followed by reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in similar cross-coupling reactions.
2,4,5-Trifluorophenylboronic Acid: Shares the trifluorophenyl group but lacks the dioxaborolane ring.
Uniqueness: 4,4,5,5-Tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic acids. The presence of the dioxaborolane ring provides additional steric protection, making it less prone to hydrolysis and more effective in catalytic processes.
This compound’s unique properties and versatility make it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
1165935-99-8 |
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Molecular Formula |
C12H14BF3O2 |
Molecular Weight |
258 |
Purity |
95 |
Origin of Product |
United States |
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